1-(2-Bromophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one
説明
特性
分子式 |
C11H13BrO2S |
|---|---|
分子量 |
289.19 g/mol |
IUPAC名 |
1-(2-bromophenyl)-2-(3-hydroxypropylsulfanyl)ethanone |
InChI |
InChI=1S/C11H13BrO2S/c12-10-5-2-1-4-9(10)11(14)8-15-7-3-6-13/h1-2,4-5,13H,3,6-8H2 |
InChIキー |
JXGKAAFSDAADPS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)CSCCCO)Br |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key analogs and their distinguishing features include:
Key Observations :
- Functional Groups: The 3-hydroxypropylthio group in the target compound could improve hydrophilicity versus non-hydroxylated thioether chains (e.g., phenylthio in ).
Physical and Spectral Properties
- Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro in 4g ) exhibit higher melting points (150–152°C), while halogenated analogs (e.g., chloro in 4d ) show moderate values (96–97°C) . The hydroxypropylthio group in the target compound might lower its melting point due to increased flexibility.
- IR Spectroscopy : Ketone C=O stretches in analogs appear near 1680–1690 cm⁻¹, consistent with the target compound’s expected spectral profile .
Q & A
Q. What are the recommended synthetic routes for 1-(2-Bromophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one?
- Methodological Answer : The synthesis typically involves thioether formation via nucleophilic substitution or cross-coupling reactions . A common approach includes:
Reacting 2-bromoacetophenone derivatives with 3-mercapto-1-propanol under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond .
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl bromine functionalization, though this requires pre-functionalized intermediates .
Optimization Tips : Use anhydrous solvents and inert atmospheres to minimize side reactions. Monitor reaction progress via TLC or HPLC.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR to confirm the presence of the bromophenyl group (δ ~7.3–7.8 ppm) and hydroxypropyl-thioether moiety (δ ~2.5–3.5 ppm) .
- FT-IR for S–C=O stretching (~1,650 cm⁻¹) and O–H absorption (~3,400 cm⁻¹) .
- Chromatography :
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
- Mass Spectrometry : ESI-MS or HRMS for molecular ion confirmation .
Q. What initial biological screening assays are suitable for evaluating its activity?
- Methodological Answer :
- In vitro assays :
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2) to establish IC₅₀ values .
- Solubility : Use shake-flask method in PBS or DMSO to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can computational modeling predict the compound's interactions with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to proteins (e.g., kinases, GPCRs). Focus on the bromophenyl moiety’s hydrophobic interactions and the thioether’s flexibility .
- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR models to correlate structural features (e.g., logP, polar surface area) with activity data from analogs .
Q. What strategies mitigate solubility issues in pharmacological studies?
- Methodological Answer :
- Prodrug design : Esterify the 3-hydroxypropyl group to improve lipophilicity .
- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance aqueous dispersion .
- Co-solvent systems : Use Cremophor EL or DMSO/PBS mixtures (≤1% v/v) to maintain bioactivity while reducing aggregation .
Q. How to resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Standardize assays : Adopt CLSI guidelines for antimicrobial testing or NIH/WHO protocols for cytotoxicity .
- Batch variability : Characterize compound purity rigorously (e.g., elemental analysis, DSC for crystallinity) .
- Replicate studies : Perform triplicate experiments with independent synthetic batches and include positive controls (e.g., doxorubicin for cytotoxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
